molecular formula C8H8N2O B184328 2-Methylimidazo[1,2-a]pyridin-8-ol CAS No. 79707-11-2

2-Methylimidazo[1,2-a]pyridin-8-ol

Cat. No. B184328
CAS RN: 79707-11-2
M. Wt: 148.16 g/mol
InChI Key: QWKYLVGNKWERLC-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridin-8-ol is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are crucial for the production of target products and key intermediates .


Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyridin-8-ol consists of total 20 bond(s); 12 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 aromatic hydroxyl(s), 1 Imidazole(s) and 1 Pyridine(s) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

2-Methylimidazo[1,2-a]pyridin-8-ol has a molecular weight of 148.16 . It is a yellow to brown solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • "Water-Mediated" Hydroamination and Silver-Catalyzed Aminooxygenation : Aqueous syntheses of methylimidazo[1,2-a]pyridines, including 2-methylimidazo[1,2-a]pyridin-8-ol, have been reported without any deliberate addition of catalysts. This process also yields imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Mohan, Rao, & Adimurthy, 2013).

  • Synthesis of Substituted Imidazo[4,5-b]pyridines : An efficient approach to synthesize 1-methylimidazo[4,5-b]pyridine derivatives, related to 2-methylimidazo[1,2-a]pyridin-8-ol, has been developed using a key intermediate product obtained from 2-amino-3-methylaminopyridine (Xing, Liu, & Wu, 2013).

Biological and Pharmacological Applications

  • Cytotoxic Activity of Derivatives : Derivatives of 2-methylimidazo[1,2-a]pyridine have been synthesized and evaluated for cytotoxic activity, with notable efficacy against certain cell cycle-dependent kinases (Vilchis-Reyes et al., 2010).

  • Antiinflammatory and Analgesic Properties : Certain carboxylic acids derived from 2-methylimidazo[1,2-a]pyridine have shown antiinflammatory and analgesic properties, making them potential candidates for pharmaceutical applications (Abignente et al., 1982).

  • Potential as Antiulcer Agents : Specific substituted imidazo[1,2-a]pyridines demonstrate antiulcer activity, suggesting their potential as antiulcer agents (Kaminski et al., 1989).

Fluorescent Properties

  • Fluorescent Organic Compounds : Imidazo[1,2-a]pyridine derivatives, related to 2-methylimidazo[1,2-a]pyridin-8-ol, have been studied for their fluorescent properties, indicating potential applications in material science and molecular imaging (Tomoda et al., 1999).

Synthesis Methodologies

  • Ionic Liquid Promoted Synthesis : 3-Aminoimidazo[1,2-a]pyridines, a class including 2-methylimidazo[1,2-a]pyridin-8-ol, have been synthesized using ionic liquids, indicating a more sustainable and efficient synthetic pathway (Shaabani, Soleimani, & Maleki, 2006).

  • Palladium- and Copper-Catalyzed Aminations : Novel 6-aminoimidazo[1,2-a]pyridine derivatives, related to 2-methylimidazo[1,2-a]pyridin-8-ol, have been prepared using palladium- or copper-catalyzed methods, expanding the possibilities for synthesizing various imidazo[1,2-a]pyridine derivatives (Enguehard et al., 2003).

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(11)8(10)9-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKYLVGNKWERLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356259
Record name 2-methylimidazo[1,2-a]pyridin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridin-8-ol

CAS RN

79707-11-2
Record name 2-methylimidazo[1,2-a]pyridin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-3-hydroxypyridine (1,000 g) and chloroacetone (845 g) in 7.57 liters of ethanol was heated under reflux for 20 hrs. Most of the ethanol was removed by distillation and the residual material was dissolved in 7.57 liters of water. This solution was extracted four times with 1.2 liter portions of dichloromethane. The combined extracts were washed with 1 liter of water and this was combined with the aqueous solution. This solution was then adjusted to pH 11.5-12 with 850 ml of 50%sodium hydroxide. This basic solution was extracted three times with 1.2 liters of dichloromethane. The combined dichloromethane extracts were washed with 1 liter of H2O and this was added to the basic solution.This solution was chilled in an ice bath and the pH adjusted to 7 with 1.45liters of 6 N hydrochloric acid. After standing overnight, the product was collected, washed with water, and dried. The product was recrystallized from dichloromethane/methanol to give the intermediate.
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Synthesis routes and methods II

Procedure details

A 1L two-necked round bottom flask containing molecular sieves (30 g, Type 4 Å) was vacuum flame-dried and cooled to room temperature. The flask was then charged with 2-amino-3-hydroxypyridine (11.2 g, 0.1 mol), chloroacetone (33.5 mL, 0.4 mol) and anhydrous methanol (400 mL) under argon. The resultant mixture was refluxed for 16 h, the molecular sieves were filtered off and the filtrate was concentrated in vacuo. The dark brown residue was dissolved in water (150 mL) and the resultant solution was extracted with diethyl ether (150 mL) and dichloromethane (2×50 mL). The dichloromethane extracts were combined and back-washed with water (20 mL). The aqueous layers were combined and adjusted to pH 10 with 40% aq NaOH, triggering precipitation of a solid. The precipitate was collected, washed successively with water (2×100 mL) and dichloromethane (100 mL), and dried over P2O5 in vacuo, giving 7.7 g (52% yield) of 8-hydroxy-2-methylimidazo[1,2-α]pyridine as a pale brown powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylimidazo[1,2-a]pyridin-8-ol
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Citations

For This Compound
2
Citations
JA Watts - 2001 - bioch.ox.ac.uk
The H/K-ATPase, a 150 kDa αβ glycosylated membrane-bound iontransporter, forms the last stage of acid secretion by pumping protons into gastric glands against a pH gradient of units…
Number of citations: 2 www2.bioch.ox.ac.uk
D Knez, N Coquelle, A Pišlar, S Žakelj, M Jukič… - European journal of …, 2018 - Elsevier
The limited clinical efficacy of current symptomatic treatment and minute effect on progression of Alzheimer's disease has shifted the research focus from single targets towards multi-…
Number of citations: 79 www.sciencedirect.com

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